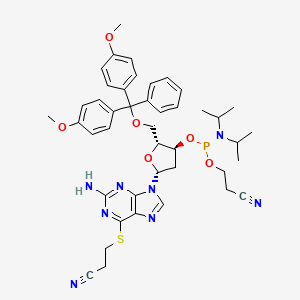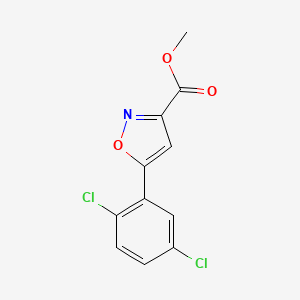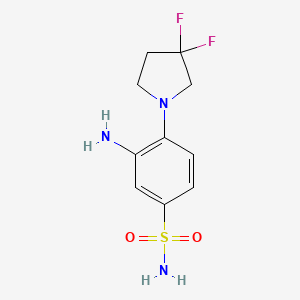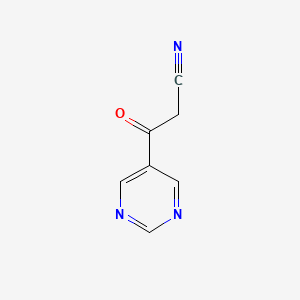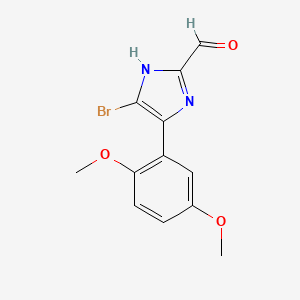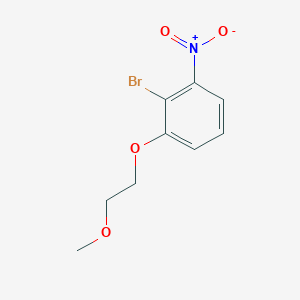![molecular formula C6H14IN3S B13715307 [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide: is a chemical compound with a complex structure that includes a dimethylamino group, an ethylidene group, and an isothiourea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide typically involves the reaction of dimethylamine with ethylidene isothiocyanate in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution reactions may result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A bidentate chelating ligand used in coordination chemistry.
Methylammonium lead halide:
Uniqueness
[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H14IN3S |
|---|---|
Molekulargewicht |
287.17 g/mol |
IUPAC-Name |
methyl N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C6H13N3S.HI/c1-5(9(2)3)8-6(7)10-4;/h7H,1-4H3;1H |
InChI-Schlüssel |
WNLVHRNZRLZXPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(=N)SC)N(C)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



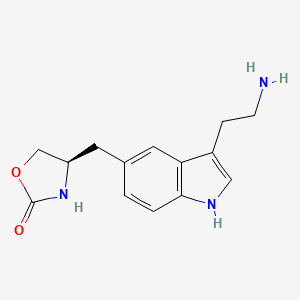
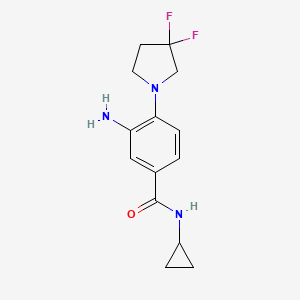
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
